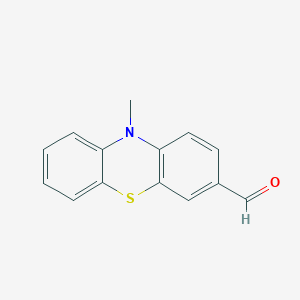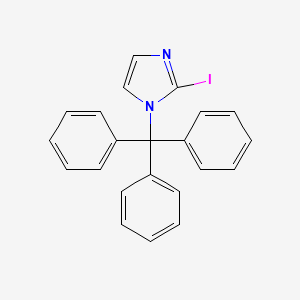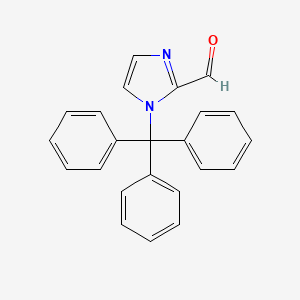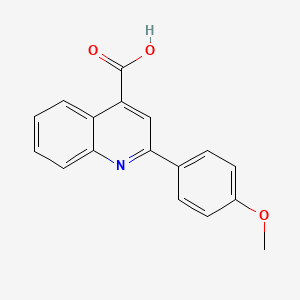
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
The compound "2-(4-Methoxyphenyl)quinoline-4-carboxylic acid" is a derivative of quinoline-2-carboxylic acid, which is a scaffold found in various compounds with diverse biological activities. The methoxy group at the para position of the phenyl ring and the carboxylic acid moiety at the 4-position on the quinoline ring are structural features that may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, derivatives of quinoline-2-carboxylic acid can be synthesized by the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another approach for synthesizing quinoline derivatives is through a domino process starting from arylmethyl azides, which rearrange to form an N-aryl iminium ion and then react with ethyl 3-ethoxyacrylate to yield quinoline-3-carboxylic acid ethyl esters .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been determined, revealing their crystallization in monoclinic space groups with specific unit cell parameters . Density functional theory (DFT) calculations can also be performed to optimize the geometry and analyze the frontier molecular orbitals, which can provide insights into the electronic properties of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carboxylic acid group allows for the formation of metal salts, which can be used in analytical applications such as the gravimetric determination of metal ions . The carboxylic acid moiety also provides a handle for further chemical modifications, such as esterification, which can affect the compound's biological activity and pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Substituents on the quinoline nucleus, such as methoxy or chloro groups, can affect solubility, thermal behavior, and reactivity. These properties are crucial for the compound's application as analytical reagents or in the development of pharmaceutical agents . The carboxylic acid group, in particular, is significant for the compound's acidity and its ability to form stable metal complexes .
Scientific Research Applications
Subheading Synthesis of Cd(II) Complexes and Antibacterial Study
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (HL2) was used in the synthesis of new cadmium complexes, which were characterized and tested for antibacterial activities against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The fluorescent behavior of these compounds was also studied, highlighting their potential in both the fields of medicinal chemistry and materials science (Lei et al., 2014).
Antimicrobial Evaluation
Subheading Antimicrobial Activity of Quinoline Derivatives
In another study, derivatives of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid showed significant antimicrobial activity against different microorganisms, including both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This emphasizes the importance of such compounds in developing new antimicrobial agents (Kumar & Kumar, 2021).
Crystal and Molecular Structure Studies
Subheading Structural Analysis of Quinoline Derivatives
The crystal and molecular structures of 2-methoxyphenyl quinoline-2-carboxylate, a derivative of quinolone-2-carboxylic acid, were analyzed through single crystal X-ray diffraction and spectroscopic data. This study provides insights into the molecular configuration of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Fazal et al., 2015).
Photophysical Properties
Subheading Study of Quinoline-Based Fluorophores
A study on 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, which is structurally related to 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, focused on its photophysical behaviors in different solvent polarities. This research provides valuable information on the optical properties of quinoline derivatives, which can be applied in the development of new fluorescent materials and sensors (Padalkar & Sekar, 2014).
Future Directions
The future directions for the study and application of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid could involve further exploration of its biological activities and potential uses in pharmaceuticals . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .
Relevant Papers Several papers have been published on 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the compound and can be referred to for more detailed information.
properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPYYVKVXSLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350277 | |
| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
4364-02-7 | |
| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)
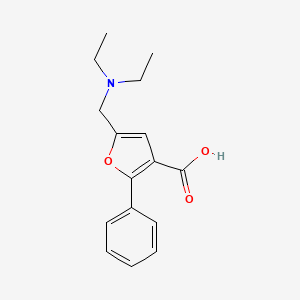
![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)
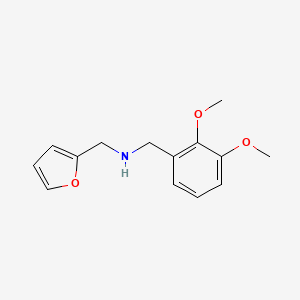
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)
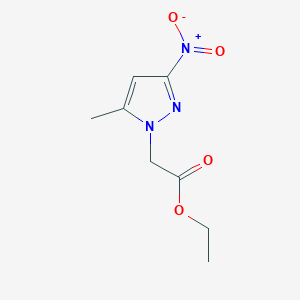


![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)
